molecular formula C14H21N3O3S B13526275 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one

4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one

Cat. No.: B13526275
M. Wt: 311.40 g/mol
InChI Key: VDADIUXRSVBPEB-UHFFFAOYSA-N
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Description

4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one: is a chemical compound with a molecular formula of C16H22N3O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one typically involves the reaction of 4-(benzenesulfonyl)piperazine with 4-aminobutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 1-(3-Aminopropyl)-4-methylpiperazine
  • 1,4-Bis(3-aminopropyl)piperazine
  • 4-Amino-1-[4-(phenylsulfonyl)piperazin-1-yl]butan-1-one

Comparison: Compared to similar compounds, 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one is unique due to its specific structural features, such as the benzenesulfonyl group attached to the piperazine ring.

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C14H21N3O3S/c15-8-4-7-14(18)16-9-11-17(12-10-16)21(19,20)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,15H2

InChI Key

VDADIUXRSVBPEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCN)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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